molecular formula C15H18BNO6S B1458645 (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-90-5

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1458645
CAS No.: 1704082-90-5
M. Wt: 351.2 g/mol
InChI Key: QZSXJFFAENGMFE-UHFFFAOYSA-N
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Description

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is an organic compound with the molecular formula C15H18BNO6S and a molecular weight of 351.2 g/mol.

Preparation Methods

The synthesis of (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2,4-dimethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the boronic acid moiety, often using halogenated reagents under basic conditions to form new carbon-boron bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted boronic acids .

Scientific Research Applications

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.

    Biology: This compound is studied for its potential as a protease inhibitor, which can be useful in understanding enzyme mechanisms and developing therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: A simpler compound with a similar boronic acid moiety but lacking the sulfonamide and dimethoxybenzyl groups. It is commonly used in Suzuki-Miyaura cross-coupling reactions.

    This compound: This compound is unique due to the presence of both the sulfonamide and dimethoxybenzyl groups, which enhance its specificity and potency as an enzyme inhibitor.

The uniqueness of this compound lies in its dual functional groups, which provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6S/c1-22-13-7-6-11(15(9-13)23-2)10-17-24(20,21)14-5-3-4-12(8-14)16(18)19/h3-9,17-19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXJFFAENGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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